2-Methoxy-4-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Methoxy-4-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the second position and a trifluoromethyl group at the fourth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Methoxy-4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 2-Methoxy-4-(trifluoromethyl)benzoic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols; typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous sodium hydroxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
2-Methoxy-4-(trifluoromethyl)benzoic acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions
Scientific Research Applications
Chemistry: 2-Methoxy-4-(trifluoromethyl)benzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the development of drugs with potential anti-inflammatory, anti-cancer, and anti-viral properties .
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. It is also utilized in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can further undergo various chemical transformations. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
2-Methoxybenzoyl chloride: Similar structure but lacks the trifluoromethyl group.
4-Methoxybenzoyl chloride: Methoxy group at the fourth position instead of the second.
2-(Trifluoromethyl)benzoyl chloride: Lacks the methoxy group
Uniqueness: 2-Methoxy-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-4-5(9(11,12)13)2-3-6(7)8(10)14/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEGQCSCDUEXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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